molecular formula C22H18N4O3 B2631179 5-((Pyridin-3-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 942033-36-5

5-((Pyridin-3-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No.: B2631179
CAS No.: 942033-36-5
M. Wt: 386.411
InChI Key: PUEVZRGSUGIFER-UHFFFAOYSA-N
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Description

“5-((Pyridin-3-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile” is a complex organic compound that features a combination of pyridine, furan, oxazole, and tolyloxy groups. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((Pyridin-3-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile” likely involves multiple steps, including the formation of the oxazole ring, the introduction of the furan and pyridine groups, and the final coupling reactions. Typical conditions might include:

    Formation of Oxazole Ring: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.

    Introduction of Furan and Pyridine Groups: These steps might involve nucleophilic substitution or coupling reactions, possibly using palladium-catalyzed cross-coupling techniques.

    Final Coupling: The final product might be obtained through a series of purification steps, including recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yields, reducing costs, and ensuring safety. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyridine or furan rings.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, or organometallic compounds could be employed under various conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of multiple functional groups that could interact with biological targets.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with enzymes, receptors, or other molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-((Pyridin-3-ylmethyl)amino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile
  • 5-((Pyridin-3-ylmethyl)amino)-2-(5-(benzyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Uniqueness

The uniqueness of “5-((Pyridin-3-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile” lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-15-4-2-6-17(10-15)27-14-18-7-8-20(28-18)22-26-19(11-23)21(29-22)25-13-16-5-3-9-24-12-16/h2-10,12,25H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEVZRGSUGIFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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